molecular formula C19H21BFNO4 B12304531 Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester CAS No. 2096333-70-7

Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester

Cat. No.: B12304531
CAS No.: 2096333-70-7
M. Wt: 357.2 g/mol
InChI Key: KKBJOLFEKYVQQQ-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester typically involves the reaction of 2-bromo-4-chloro-1-fluorobenzene with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling, resulting in the formation of the desired boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, N-[5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester: Similar structure but with a chloro substituent and a tert-butyl ester group.

    Carbonic acid, 4-nitrophenyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester: Contains a nitrophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester lies in its specific combination of a fluorophenyl group and a boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications .

Properties

CAS No.

2096333-70-7

Molecular Formula

C19H21BFNO4

Molecular Weight

357.2 g/mol

IUPAC Name

phenyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C19H21BFNO4/c1-18(2)19(3,4)26-20(25-18)15-12-13(10-11-16(15)21)22-17(23)24-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23)

InChI Key

KKBJOLFEKYVQQQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)F

Origin of Product

United States

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